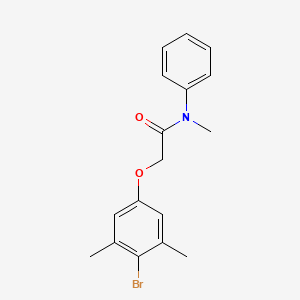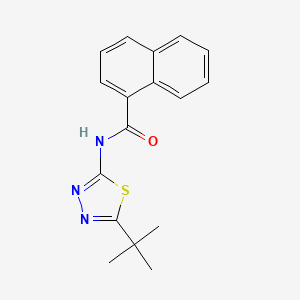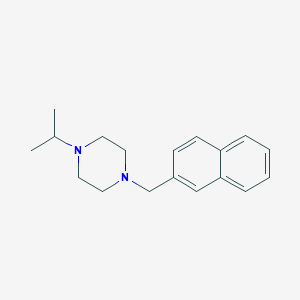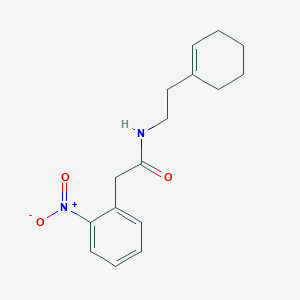
N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine atom and the other with a methyl and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 4-methyl-3-nitroaniline in the presence of a suitable coupling agent. One common method involves the use of phosgene or its derivatives to facilitate the formation of the urea linkage. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon, ethanol as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Ammonia or primary amines, ethanol or water as solvent, elevated temperatures.
Major Products:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, which can influence cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea can be compared with other urea derivatives such as:
N-(3-chlorophenyl)-N’-(4-methylphenyl)urea: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(3-chlorophenyl)-N’-(4-nitrophenyl)urea: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
N-(4-methyl-3-nitrophenyl)-N’-(4-chlorophenyl)urea: Positional isomer with potentially different steric and electronic properties.
The uniqueness of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea lies in the combination of its substituents, which confer specific chemical and biological properties that can be exploited in various applications.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-5-6-12(8-13(9)18(20)21)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVWXMDAJBIZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)

METHANONE](/img/structure/B5845294.png)


![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)
![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)


![N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid](/img/structure/B5845348.png)
